Radezolid is a novel antibiotic belonging to the oxazolidinone class, specifically designed to combat resistant bacterial strains. It is particularly noted for its activity against Gram-positive pathogens, including those resistant to existing antibiotics such as linezolid. The compound has garnered attention for its efficacy and potential therapeutic applications, especially in treating infections caused by Enterococcus faecalis and Staphylococcus aureus.
Radezolid was developed through synthetic chemistry, with its synthesis detailed in various studies that emphasize the importance of obtaining high-purity enantiomers due to the pharmacological activity being observed only in the (S)-enantiomer of the compound. The synthesis involves several key intermediates and utilizes advanced spectroscopic techniques for characterization.
Radezolid is classified as a biaryl oxazolidinone. This classification highlights its structural characteristics and functional properties as an antibiotic agent. It is primarily utilized in microbiology and pharmacology for research and clinical applications.
The synthesis of Radezolid involves a series of reactions, prominently featuring a cross-coupling reaction between a boroorganic acid derivative and an iodooxazolidinone derivative. This process is catalyzed by tetrakis(triphenylphosphine)palladium(0), following a Suzuki reaction mechanism. The synthesis aims to produce the (S)-enantiomer with high optical purity.
Radezolid's molecular structure can be depicted as follows:
The compound features a biaryl framework typical of oxazolidinones, with specific functional groups that enhance its antibacterial properties. The stereochemistry is crucial, as only the (S)-enantiomer exhibits significant pharmacological activity.
Radezolid undergoes various chemical reactions during its synthesis, primarily focusing on coupling reactions:
The reaction conditions, including solvent choice, temperature, and catalyst concentration, are optimized to maximize yield and purity. For instance, adjusting the palladium catalyst concentration significantly impacts the efficiency of the coupling reaction.
Radezolid functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and ultimately leading to bacterial cell death.
Radezolid is primarily investigated for its antibacterial properties in clinical settings:
The oxazolidinone class originated in the 1980s with Dupont's discovery of DuP-721, but toxicity concerns halted development. Linezolid (approved in 2000) became the first clinically successful oxazolidinone, valued for its activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). However, linezolid's shortcomings—modest potency, myelosuppression with prolonged use, and emerging resistance—drove the search for improved successors. By 2008, Radezolid emerged from Rib-X Pharmaceuticals (now Melinta Therapeutics) as a next-generation biaryloxazolidinone designed through structure-based drug design (SBDD). This approach optimized interactions with the 23S rRNA of the 50S ribosomal subunit, specifically enhancing binding to the peptidyl transferase center (PTC) while maintaining activity against cfr-positive (linezolid-resistant) strains. Phase 2 trials demonstrated efficacy in community-acquired pneumonia and skin infections, positioning it as a clinical candidate with a differentiated profile [1] [5] [10].
Table 1: Evolution of Key Oxazolidinones
Compound | Developer | Status (as of 2025) | Key Advantages/Innovations |
---|---|---|---|
Linezolid | Pharmacia/Pfizer | Approved (2000) | First-in-class; activity against VRE/MRSA |
Tedizolid | Cubist/Trius | Approved (2014) | Once-daily dosing; improved tissue penetration |
Radezolid (RX-1741) | Rib-X/Melinta | Phase 2 completed | Enhanced potency; retains activity vs cfr+ strains |
Contezolid | MicuRx | Approved (2021) | Reduced myelotoxicity risk |
Delpazolid | LegoChem/GSK | Phase 2 (TB) | Optimized for multidrug-resistant tuberculosis |
Radezolid is classified as a biaryloxazolidinone due to its core structure featuring a biphenyl spacer linking the oxazolidinone pharmacophore to a heteroaryl side chain (Figure 1). The molecule contains a 2-oxazolidinone ring (A-ring), a meta-fluorinated phenyl ring (B-ring), a biphenyl linker (C-spacer), and a triazolylmethylaminomethyl side chain (D-ring). This design confers three critical innovations:
Table 2: Physicochemical Properties of Radezolid vs. Comparators
Property | Radezolid | Linezolid | Azithromycin |
---|---|---|---|
Molecular Formula | C~22~H~23~FN~6~O~3~ | C~16~H~20~FN~3~O~4~ | C~38~H~72~N~2~O~12~ |
pKa1 | 6.8 | 5.0 | 8.1 |
pKa2 | 9.4 | - | 8.8 |
logD (pH 7.4) | -1.40 | 0.47 | 0.80 |
% Ionized (pH 7.4) | 79% (monocation) 20% (dication) | 71% (neutral) 29% (monocation) | 82% (dication) |
Figure 1: Core Structure of Radezolid Highlighting Key Regions
O║A-ring: | B-ring: C-spacer: D-ring:┌───────┴──┐ ┌─────┐ ┌─────┐ ┌──────────────┐│N │ │ │ │ │ │N-CH₂-1H-1,2,3││ O │ │ F │ │ │-CH₂-NH│ -triazol-5-ylAcNH-CH-CH₂-N │ │ │ │ │ └──────────────┘│ │ │ │ │ │ │└───┬──────┘ └──┬──┘ └──┬──┘Stereocenter (S-configuration)
Radezolid demonstrates markedly lower minimum inhibitory concentrations (MICs) than linezolid against Gram-positive pathogens, crucially retaining efficacy against strains with ribosomal mutations or cfr-mediated resistance mechanisms. Against 302 clinical Enterococcus faecalis isolates, radezolid exhibited an MIC~90~ of 0.5 mg/L—eightfold lower than linezolid (MIC~90~=4 mg/L). Notably, it maintained activity (MIC=4 mg/L) against high-level linezolid-resistant E. faecalis (MIC≥64 mg/L) harboring G2576T mutations in all four 23S rRNA alleles [2]. For Staphylococcus aureus, radezolid MICs ranged from ≤0.125–0.5 mg/L (vs. 0.5–4 mg/L for linezolid), with ST239-MRSA and ST7-MSSA being the most common subtypes at the higher end (0.5 mg/L) [4]. Beyond conventional resistance, radezolid excels against intracellular pathogens (Legionella, Chlamydia) due to lysosomal trapping, achieving cellular concentrations 11-fold higher than extracellular levels in macrophages—a critical advantage for persistent infections [3] [8].
Table 3: In Vitro Activity of Radezolid Against Key Pathogens
Pathogen (Resistance Profile) | Radezolid MIC Range (mg/L) | Linezolid MIC Range (mg/L) | Fold Improvement |
---|---|---|---|
E. faecalis (VRE, linezolid-S) | 0.25–0.5 | 2–4 | 8× |
E. faecalis (G2576T mutation) | 4 | ≥64 | >16× |
S. aureus (MRSA, linezolid-S) | ≤0.125–0.25 | 1–2 | 4–8× |
S. aureus (cfr-positive) | 0.5–1 | 8–16 | 8–16× |
L. pneumophila (intracellular) | 0.47 (EC~50~ in macrophages) | >4 | >8× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7